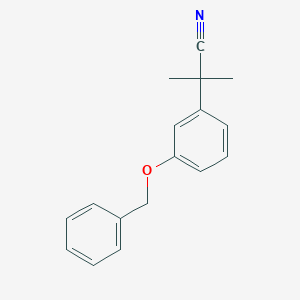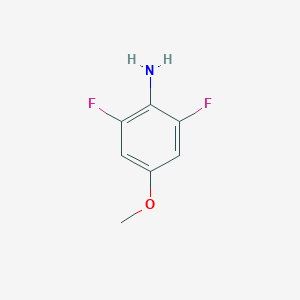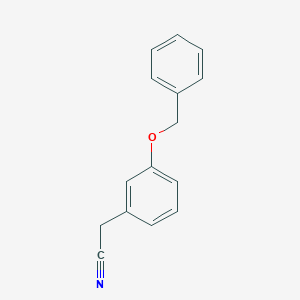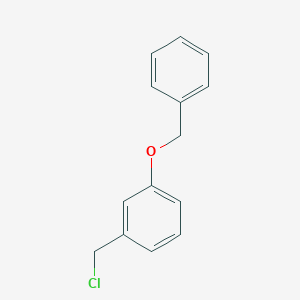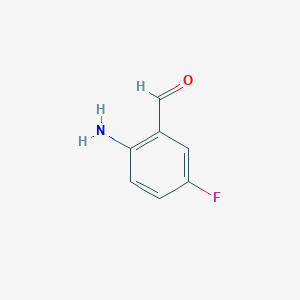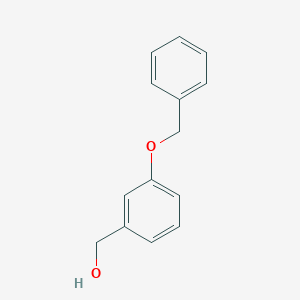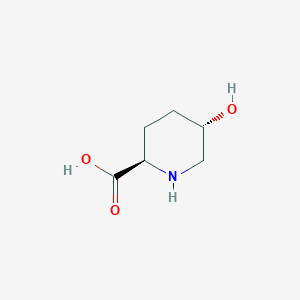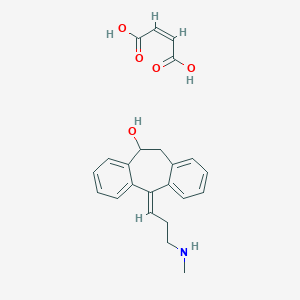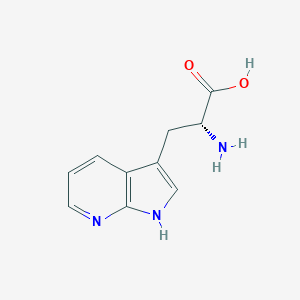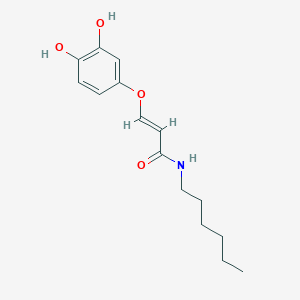
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide, also known as DHPPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. DHPPA is a derivative of the natural compound, nordihydroguaiaretic acid (NDGA), which is found in the creosote bush. DHPPA has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Wirkmechanismus
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to have a variety of biochemical and physiological effects. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has several advantages for use in lab experiments. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is a synthetic compound, which allows for greater control over its purity and concentration. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is also stable and can be stored for long periods of time. However, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide as a natural preservative in food and cosmetics. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide in the treatment of cancer and other diseases associated with inflammation and oxidative stress. In addition, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide and its potential side effects.
Synthesemethoden
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide can be synthesized using a variety of methods, including the reaction of NDGA with hexylamine and propionyl chloride. This method involves the protection of the phenolic groups of NDGA, followed by the addition of hexylamine and propionyl chloride to form (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. Other methods involve the use of different protecting groups for NDGA or the use of different amines and acyl chlorides.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use in various fields of research, including cancer, inflammation, and oxidative stress. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use as a natural preservative in food and cosmetics.
Eigenschaften
CAS-Nummer |
136944-37-1 |
|---|---|
Produktname |
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide |
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+ |
InChI-Schlüssel |
MXYVFUKMIZEIHC-CSKARUKUSA-N |
Isomerische SMILES |
CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O |
SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



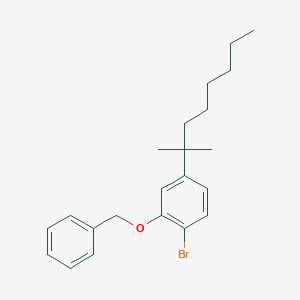
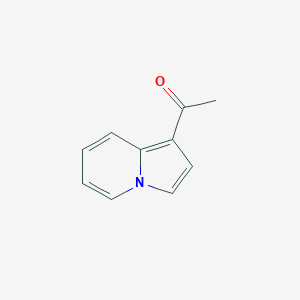
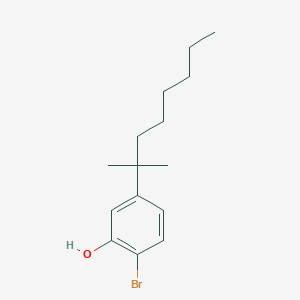
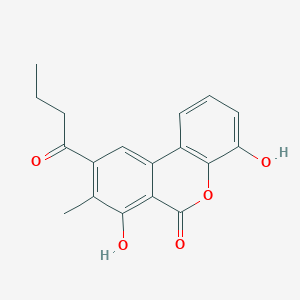
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
